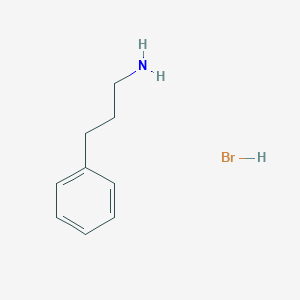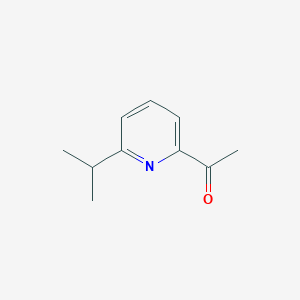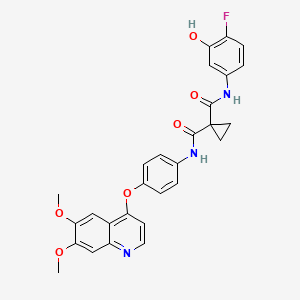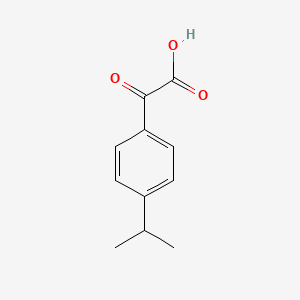
Phenylpropylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpropylammonium bromide is an organic compound with the molecular formula C9H14BrN. It is a quaternary ammonium salt that has found applications in various fields, including chemistry, biology, and materials science. This compound is known for its role in the synthesis of perovskite materials and its potential use in optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylpropylammonium bromide can be synthesized through the reaction of phenylpropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Phenylpropylamine: Phenylpropylamine is synthesized by the reduction of phenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of this compound: Phenylpropylamine is then reacted with hydrobromic acid (HBr) to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylpropylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of silver bromide (AgBr) and the corresponding ammonium nitrate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenylpropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the phenylpropyl group.
Major Products Formed
Substitution Reactions: Formation of new ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the phenylpropyl group.
Reduction: Formation of reduced derivatives of the phenylpropyl group.
Wissenschaftliche Forschungsanwendungen
Phenylpropylammonium bromide has several scientific research applications:
Biology: It may be used in studies involving the interaction of ammonium salts with biological molecules.
Wirkmechanismus
The mechanism of action of phenylpropylammonium bromide involves its interaction with various molecular targets. In the context of perovskite synthesis, it acts as a passivating agent, reducing defects at grain boundaries and interfaces . This enhances the efficiency and stability of perovskite-based devices by improving carrier extraction and reducing non-radiative recombination losses.
Vergleich Mit ähnlichen Verbindungen
Phenylpropylammonium bromide can be compared with other quaternary ammonium salts, such as:
Phenethylammonium iodide: Used in similar applications for perovskite synthesis but with different halide ions.
Tetramethylammonium bromide: A simpler quaternary ammonium salt used in various chemical reactions.
Benzyltrimethylammonium chloride: Another quaternary ammonium salt with a benzyl group instead of a phenylpropyl group.
This compound is unique due to its specific structure, which imparts distinct properties in the formation of perovskite materials and other applications.
Eigenschaften
Molekularformel |
C9H14BrN |
|---|---|
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
3-phenylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
InChI-Schlüssel |
AKNWFTSJWORAMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)





![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
